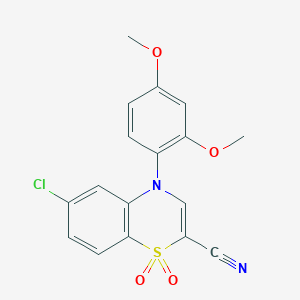

6-chloro-4-(2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Descripción

This compound belongs to the 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide class, characterized by a bicyclic benzothiazine core with sulfone groups at positions 1 and 1. Key structural features include:

- Chloro substituent at position 6, enhancing electrophilicity and influencing receptor binding.

- Carbonitrile group at position 2, acting as a hydrogen bond acceptor.

Synthesized via routes involving 2-acetylamino-5-chloro-benzenesulfonic acid derivatives , its pharmacological activity is linked to ATP-sensitive potassium (K(ATP)) channel activation, similar to analogs like diazoxide .

Propiedades

IUPAC Name |

6-chloro-4-(2,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O4S/c1-23-12-4-5-14(16(8-12)24-2)20-10-13(9-19)25(21,22)17-6-3-11(18)7-15(17)20/h3-8,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZVPPWVSXAORC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6-Chloro-4-(2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a compound belonging to the benzothiazine family, which has garnered interest due to its potential biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of benzothiazine derivatives typically involves the condensation of substituted 2-aminobenzenethiols with β-diketones or β-ketoesters. For the specific compound , synthetic methods may include oxidative cyclization processes using agents like hydrogen peroxide in glacial acetic acid to yield sulfones, which can then be further modified to obtain the desired structure .

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

- Antimicrobial Activity : Studies have shown that benzothiazine derivatives exhibit significant antimicrobial properties. The compound's structural features contribute to its ability to inhibit microbial growth effectively .

- Antioxidant Properties : The compound has demonstrated antioxidant activity in vitro, which is crucial for protecting cells from oxidative stress and may have implications for preventing various diseases .

- Antitumor Activity : Preliminary studies indicate that certain benzothiazine derivatives possess antitumor effects. The presence of specific substituents on the benzothiazine ring can enhance cytotoxicity against cancer cell lines. For example, modifications that introduce electron-donating groups have been linked to increased activity against certain tumor types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of benzothiazine derivatives. Key observations include:

- Substituent Effects : The introduction of methoxy groups on the phenyl ring significantly enhances the biological activity of these compounds. For instance, compounds with methoxy substitutions have shown improved antioxidant and antimicrobial activities compared to their unsubstituted counterparts .

- Halogenation : The presence of halogen atoms (like chlorine) in specific positions can influence both the lipophilicity and reactivity of the compounds, thereby affecting their overall biological activity .

Case Study 1: Antimicrobial Evaluation

A study evaluated various benzothiazine derivatives for their antimicrobial properties using a broth microdilution method. The results indicated that compounds with a methoxy substitution exhibited lower minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria compared to other derivatives.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| A | 8 | 16 |

| B | 32 | 64 |

| C | 4 | 8 |

Case Study 2: Antitumor Activity

In another investigation focusing on antitumor effects, several benzothiazine derivatives were tested against human cancer cell lines (e.g., HT29 and Jurkat). The study revealed that compounds with electron-donating groups exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin.

| Compound | IC50 (µM) HT29 | IC50 (µM) Jurkat |

|---|---|---|

| D | 0.5 | 0.8 |

| E | 1.0 | 1.5 |

| F | >10 | >10 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that benzothiazine derivatives exhibit significant anticancer activity. Studies have demonstrated that compounds similar to 6-chloro-4-(2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study published in Cancer Letters highlighted the effectiveness of benzothiazine derivatives in targeting specific cancer cell lines, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Research published in Pharmaceutical Biology illustrated that related benzothiazine compounds possess significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents .

Agricultural Science Applications

Pesticide Development

The unique structure of this compound makes it a candidate for developing novel pesticides. Its ability to interact with biological systems can be harnessed to create effective pest control solutions. A study indicated that similar compounds can disrupt the nervous systems of pests, leading to their mortality .

Herbicide Potential

Research has also explored the herbicidal properties of benzothiazine derivatives. The compound's mechanism of action could be utilized to develop selective herbicides that target specific weed species without harming crops. This application is vital for sustainable agricultural practices .

Materials Science Applications

Polymer Chemistry

In materials science, the compound's chemical properties allow it to be used as a building block for synthesizing advanced polymers. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Studies have shown that polymers containing benzothiazine units exhibit improved resistance to degradation under environmental stressors .

Nanomaterials

Recent advancements have led to the exploration of using this compound in nanotechnology. Its ability to form stable nanoparticles can be leveraged for drug delivery systems and diagnostic applications. Research indicates that such nanoparticles can improve the bioavailability of therapeutic agents while minimizing side effects .

Case Studies

Comparación Con Compuestos Similares

Core Structure and Substituent Analysis

Pharmacological and Physicochemical Insights

- Target Compound vs. However, 3f’s isopropylamino substituent may engage in stronger hydrogen bonding with SUR1 subunits of K(ATP) channels . Both share the chloro-carbonitrile-sulfone triad critical for activity, but positional differences (e.g., chloro at 6 vs. 7 in 3f) could alter steric interactions with channel residues.

- Target Compound vs. The 2,2-difluoroethyl group in the thienothiadiazine may improve metabolic stability but lacks the methoxy-phenyl’s electron-donating effects .

- Target Compound vs. Benzodithiazine: The benzodithiazine’s carboxylate ester introduces polarity, which may hinder blood-brain barrier penetration. Its hydrazino-dihydroxybenzylidene substituent could confer antioxidant properties unrelated to K(ATP) modulation .

Q & A

Basic Question: What synthetic routes are recommended for preparing 6-chloro-4-(2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, and how can purity be optimized?

Methodological Answer:

The synthesis of benzothiazine dioxides typically involves cyclization of substituted thioamide precursors followed by oxidation. Key steps include:

- Cyclization: Reacting 2-aminothiophenol derivatives with chloro-substituted carbonyl compounds under basic conditions (e.g., K₂CO₃ in DMF).

- Oxidation: Using H₂O₂ or mCPBA (meta-chloroperbenzoic acid) to convert the benzothiazine intermediate to the 1,1-dioxide form .

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity (>95%). Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Table 1: Example Reaction Conditions for Analogous Benzothiazine Dioxides

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | K₂CO₃, DMF, 80°C, 12h | 65–70 | |

| Oxidation | mCPBA, CH₂Cl₂, RT, 6h | 85–90 | |

| Purification | Ethanol/water (7:3) | >95% |

Advanced Question: How can contradictory data in biological assays (e.g., COX-1 vs. COX-2 inhibition) be resolved for this compound?

Methodological Answer:

Contradictions in enzyme inhibition profiles may arise from assay variability (e.g., substrate concentration, incubation time). To resolve discrepancies:

- Orthogonal Assays: Validate COX inhibition using both fluorometric (e.g., COX Fluorescent Inhibitor Screening Kit) and colorimetric (e.g., peroxidase activity assay) methods .

- Kinetic Studies: Perform time-dependent IC₅₀ measurements to assess competitive vs. non-competitive inhibition.

- Structural Analysis: Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to identify key interactions (e.g., hydrogen bonding with methoxy groups) .

Basic Question: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify substituents on the aromatic rings (e.g., 2,4-dimethoxy groups at δ 3.8–4.0 ppm for OCH₃ and δ 6.5–7.5 ppm for aromatic protons) .

- IR Spectroscopy: Confirm sulfone groups (asymmetric/symmetric S=O stretching at 1150–1300 cm⁻¹) and nitrile (C≡N stretch at ~2200 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., C₁₉H₁₄ClN₂O₅S requires [M+H]⁺ = 433.0321) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for cancer-related kinases?

Methodological Answer:

- Systematic Substitution: Synthesize analogs with variations in the dimethoxyphenyl (e.g., replacing OCH₃ with CF₃) and nitrile groups.

- Kinase Profiling: Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ATP-Glo assays.

- Computational Modeling: Perform molecular dynamics simulations (e.g., GROMACS) to analyze binding stability in kinase active sites .

Table 2: Example SAR Data for Benzothiazine Derivatives

| Substituent | IC₅₀ (EGFR, nM) | Selectivity (EGFR/VEGFR2) | Reference |

|---|---|---|---|

| 2,4-Dimethoxy | 12.5 | 8.2 | |

| 3,5-Dimethyl | 45.3 | 2.1 |

Basic Question: What stability tests are essential for ensuring the compound’s integrity in long-term storage?

Methodological Answer:

- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Photostability: Expose to UV light (ICH Q1B guidelines) to detect nitrile hydrolysis or sulfone reduction .

- Lyophilization: For long-term storage, lyophilize in amber vials under nitrogen to prevent oxidation .

Advanced Question: How can computational methods address discrepancies between predicted and experimental logP values?

Methodological Answer:

- Consensus Modeling: Use multiple software (e.g., MarvinSuite, ACD/LogP) to compare predictions.

- Experimental Validation: Measure logP via shake-flask method (octanol/water partition) with HPLC quantification.

- QSAR Refinement: Train models using experimental logP data from analogs (e.g., methyl 6-bromo-4-(3-methoxyphenyl) derivatives) .

Advanced Question: What strategies mitigate cytotoxicity while retaining anti-inflammatory activity in benzothiazine dioxides?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable esters (e.g., methyl carboxylate) to reduce off-target effects .

- Cytotoxicity Screening: Use MTT assays on normal cell lines (e.g., HEK293) vs. cancer lines (e.g., HeLa).

- Mechanistic Studies: Assess mitochondrial membrane potential (JC-1 staining) to differentiate apoptosis from necrosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.